

evaluation of Afabicin against clinical isolates resistant to standard therapies

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Compound of Interest		
Compound Name:	Afabicin	
Cat. No.:	B605207	Get Quote

Afabicin: A Targeted Approach to Combating Resistant Staphylococcal Infections

A new class of antibiotic, **Afabicin**, demonstrates potent and selective activity against Staphylococcus aureus isolates resistant to current standard-of-care therapies. This guide provides a comprehensive evaluation of **Afabicin**'s performance, supported by in vitro data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.

Afabicin is a first-in-class antibiotic that operates through a novel mechanism of action, inhibiting the FabI enzyme essential for fatty acid biosynthesis in staphylococci.[1] This targeted approach not only proves effective against resistant strains but also offers the advantage of a narrow spectrum of activity, potentially preserving the patient's gut microbiota. [1]

Comparative In Vitro Efficacy

Afabicin's active moiety, **afabicin** desphosphono, has demonstrated superior in vitro potency against a wide range of S. aureus clinical isolates, including methicillin-resistant S. aureus (MRSA), when compared to standard therapies such as vancomycin, linezolid, and daptomycin.



Table 1: Comparative In Vitro Activity of **Afabicin** Desphosphono and Comparator Agents against Staphylococcus aureus

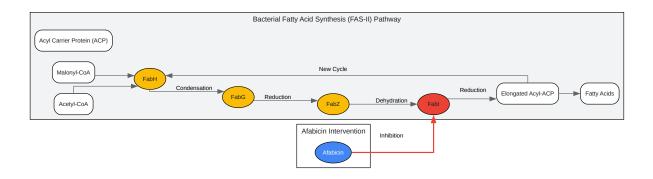
Antibiotic	MIC50 (μg/mL)	MIC90 (μg/mL)
Afabicin desphosphono	0.004	0.016
Vancomycin	≤1	≤1
Linezolid	≤2	≤2
Daptomycin	0.064 - 1	1.5

Data compiled from multiple in vitro studies.[2][3][4]

Mechanism of Action: A Novel Target in Bacterial Fatty Acid Synthesis

Afabicin's unique mechanism of action targets the type II fatty acid synthesis (FAS-II) pathway in bacteria, which is distinct from the FAS-I pathway found in mammals.[5] Specifically, **afabicin** inhibits the enoyl-acyl carrier protein reductase (FabI), an essential enzyme that catalyzes the final, rate-limiting step in bacterial fatty acid elongation.[1] By blocking FabI, **afabicin** effectively halts the production of vital fatty acids required for bacterial cell membrane synthesis, leading to bacterial cell death.







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References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Afabicin | S. aureus | Antibiotic | Infection | TargetMol [targetmol.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India -PMC [pmc.ncbi.nlm.nih.gov]



- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
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